REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=[C:2]1[C:9]([OH:11])=[O:10].[C:12](=O)([O-])[O-].[Na+].[Na+].CI>CN(C=O)C>[CH3:12][O:7][C:6]([C:5]1[S:1][C:2]([C:9]([OH:11])=[O:10])=[CH:3][CH:4]=1)=[O:8] |f:1.2.3|
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Name
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|
Quantity
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1.72 g
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Type
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reactant
|
Smiles
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S1C(=CC=C1C(=O)O)C(=O)O
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Name
|
|
Quantity
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3.18 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
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623 μL
|
Type
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reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The sodium salt of the desired product was extracted with water, and 12M of hydrochloric acid
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Type
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ADDITION
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Details
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was added to the combined aqueous layer
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Type
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EXTRACTION
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Details
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The desired product was extracted with ethyl acetate
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Type
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WASH
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Details
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the combined organic layer was washed with saturated aqueous ammonium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
|
The desired product was purified by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(S1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 26.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |